N-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine
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Overview
Description
N-(2,5-DIMETHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring, a morpholine moiety, and a hydrazone linkage. It is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-DIMETHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves a multi-step process:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of the Morpholine Group: The morpholine moiety is introduced via nucleophilic substitution reactions.
Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine hydrate and subsequently condensing with 3-nitrobenzaldehyde under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
N-(2,5-DIMETHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and hydrazone linkage play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The nitro group may also contribute to the compound’s reactivity and biological activity.
Comparison with Similar Compounds
N-(2,5-DIMETHYLPHENYL)-4-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE: Lacks the hydrazone linkage and nitro group.
N-(2,5-DIMETHYLPHENYL)-4-(PIPERIDIN-4-YL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: Contains a piperidine moiety instead of morpholine.
Uniqueness: The presence of the morpholine moiety, hydrazone linkage, and nitro group in N-(2,5-DIMETHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE distinguishes it from similar compounds, potentially enhancing its biological activity and reactivity.
Properties
Molecular Formula |
C22H24N8O3 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
4-N-(2,5-dimethylphenyl)-6-morpholin-4-yl-2-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H24N8O3/c1-15-6-7-16(2)19(12-15)24-20-25-21(27-22(26-20)29-8-10-33-11-9-29)28-23-14-17-4-3-5-18(13-17)30(31)32/h3-7,12-14H,8-11H2,1-2H3,(H2,24,25,26,27,28)/b23-14+ |
InChI Key |
NIQCMASKHIZAOL-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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